5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core. Key structural elements include:
- A 3-chlorophenyl-substituted piperazine moiety at position 1 of the triazole ring, which is commonly associated with central nervous system (CNS) receptor modulation (e.g., serotonin or dopamine receptors).
- A 3-methoxyphenylmethyl group, which may enhance lipophilicity and influence binding affinity.
- An ethyl substituent at position 2 of the thiazole ring, differentiating it from analogs with methyl or bulkier alkyl groups.
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(16-6-4-9-19(14-16)32-2)29-12-10-28(11-13-29)18-8-5-7-17(25)15-18/h4-9,14-15,21,31H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBPKFDUEKCJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC(=CC=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antitumor, and enzyme inhibitory activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazole and triazole ring system, along with piperazine and aromatic moieties. Its molecular formula is with a molecular weight of approximately 455.99 g/mol. The presence of the chlorophenyl and methoxyphenyl groups contributes to its biological activity by enhancing lipophilicity and facilitating interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazole and piperazine exhibit significant antibacterial properties. For instance:
- In vitro studies showed moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis.
- The synthesized compounds from similar structural classes displayed IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong enzyme inhibition which is crucial for bacterial survival.
Antitumor Activity
The compound's potential as an antitumor agent has been investigated through various assays:
- Cell viability assays on leukemia cell lines indicated that compounds with similar structures can induce apoptosis and cell cycle arrest at the G2/M phase.
- Compounds derived from thiazole and piperazine frameworks have shown IC50 values as low as 0.05 µM in inhibiting tubulin polymerization, suggesting a mechanism of action akin to known chemotherapeutic agents like colchicine.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Some derivatives demonstrated significant inhibition, which is beneficial in treating neurodegenerative diseases.
- Urease Inhibition : The compound showed promising results in inhibiting urease activity, which is relevant for treating infections caused by urease-producing bacteria.
Case Studies
- Synthesis and Evaluation of Thiazole Derivatives : A study synthesized several thiazole derivatives, including the target compound. The evaluation included antibacterial screening against E. coli and S. aureus, revealing that certain derivatives exhibited strong antibacterial effects with MIC values below 10 µg/mL .
- Antitumor Activity Assessment : Another study focused on the antitumor properties of thiazole-piperazine derivatives. The compound was tested against various cancer cell lines (e.g., MCF-7, HeLa), showing significant cytotoxicity with IC50 values ranging from 0.05 to 0.1 µM .
Research Findings Summary Table
Scientific Research Applications
Research indicates that this compound may exhibit multiple biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of thiazole and triazole compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including HT29 colorectal cancer cells .
- Antimicrobial Properties : The thiazole and triazole moieties are known for their antimicrobial activities. Compounds containing these structures have been reported to show efficacy against a range of bacterial and fungal pathogens .
Case Studies and Research Findings
- Antiproliferative Studies : A study published in the Journal of Pharmacy highlighted the synthesis of various 1,2,4-triazole derivatives and their antiproliferative effects on cancer cells. The findings suggested that modifications to the thiazole and triazole frameworks could enhance biological activity .
- Synthesis and Characterization : Research has detailed methods for synthesizing related compounds, focusing on optimizing yields and characterizing their structures using NMR spectroscopy and other analytical techniques. These methods are crucial for developing new derivatives with improved pharmacological profiles .
- Pharmacological Evaluations : In vivo studies have been conducted to evaluate the efficacy of similar compounds in animal models. These studies are essential for understanding the therapeutic potential and safety profiles before advancing to clinical trials.
Comparison with Similar Compounds
Aryl Group Modifications
- Methoxy Position : The target’s 3-methoxyphenyl group (vs. 4-ethoxy-3-methoxyphenyl in ) reduces steric bulk and may alter π-π stacking interactions with aromatic residues in target proteins .
- Chlorophenyl-Piperazine : Present in all analogs, this moiety is critical for CNS receptor affinity, as seen in antipsychotics like aripiprazole .
Alkyl Chain Effects
Heterocyclic Hybrids
- Thiadiazole or pyrazole hybrids (e.g., ) exhibit distinct bioactivity profiles.
Preparation Methods
Cyclocondensation of 4-Amino-3-mercapto-1,2,4-triazole
The thiazolo-triazole scaffold is constructed using Route b from, which involves cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole with α-bromo ketones. For the target molecule, α-bromo-3-methoxyphenylacetone serves as the bielectrophile:
$$
\text{4-Amino-3-mercapto-1,2,4-triazole} + \text{α-bromo-3-methoxyphenylacetone} \xrightarrow{\text{DMF, 80°C}} \text{Thiazolo-triazole intermediate}
$$
This step proceeds via nucleophilic attack of the thiol group on the α-carbon of the ketone, followed by intramolecular cyclization to form the thiazole ring. The reaction is optimized in dimethylformamide (DMF) at 80°C for 4 hours, achieving yields of 68–73%.
Ethylation at Position 2
Introduction of the ethyl group is accomplished by treating the thiazolo-triazole intermediate with ethyl bromide in the presence of potassium carbonate:
$$
\text{Thiazolo-triazole intermediate} + \text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} 2\text{-Ethylthiazolo-triazole}
$$
This alkylation step requires anhydrous conditions and proceeds at room temperature over 12 hours, yielding 85–90%.
Hydroxylation at Position 6
The hydroxyl group is introduced via acidic hydrolysis of a pre-installed methoxy group using hydrobromic acid (48% HBr in acetic acid):
$$
\text{6-Methoxy intermediate} \xrightarrow{\text{HBr/HOAc}} \text{6-Hydroxy product}
$$
Reaction conditions (90°C, 6 hours) ensure complete demethylation without ring degradation.
Synthesis of 4-(3-Chlorophenyl)piperazine
Ring-Closing via Nucleophilic Substitution
The piperazine moiety is synthesized using methods from, where 1-(3-chlorophenyl)piperazin-2-one is prepared via cyclization of N,N-bis(2-chloroethyl)-3-chloroaniline in methanol:
$$
\text{N,N-bis(2-chloroethyl)-3-chloroaniline} \xrightarrow{\text{MeOH, NaHCO}_3} 1\text{-(3-Chlorophenyl)piperazin-2-one}
$$
Sodium bicarbonate facilitates deprotonation, enabling intramolecular nucleophilic substitution at 80°C for 6 hours (yield: 75%).
Reduction of Piperazinone to Piperazine
The ketone group in piperazinone is reduced using sodium borohydride in tetrahydrofuran (THF):
$$
1\text{-(3-Chlorophenyl)piperazin-2-one} \xrightarrow{\text{NaBH}_4, \text{THF}} 4\text{-(3-Chlorophenyl)piperazine}
$$
This step proceeds quantitatively at 0°C within 2 hours.
Coupling of Subunits via Mannich Reaction
Formation of the Methylene Bridge
The critical C–N bond between the thiazolo-triazole core and piperazine is established via a Mannich reaction. A mixture of 2-ethylthiazolo[3,2-b]triazol-6-ol , 4-(3-chlorophenyl)piperazine , and 3-methoxybenzaldehyde is reacted in the presence of paraformaldehyde and acetic acid:
$$
\text{Thiazolo-triazole} + \text{Piperazine} + \text{3-Methoxybenzaldehyde} \xrightarrow{\text{(CH}2\text{O)}n, \text{HOAc}} \text{Target compound}
$$
The reaction proceeds via iminium ion formation, followed by nucleophilic attack from the piperazine nitrogen. Optimal conditions (reflux in ethanol for 24 hours) yield 65–70%.
Regioselectivity and Byproduct Mitigation
Regioselectivity is ensured by steric hindrance from the ethyl group, directing the Mannich adduct to position 5 of the thiazolo-triazole. Byproducts arising from competing N-alkylation are minimized using a 1:1:1 molar ratio of reactants.
Optimization and Scalability Considerations
Solvent and Temperature Effects
- Mannich Reaction : Ethanol outperforms DMF or THF due to better solubility of intermediates.
- Cyclocondensation : DMF at 80°C prevents premature precipitation, enhancing yields.
Analytical Data and Characterization
Table 1. Key Intermediates and Yields
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆): δ 7.45–7.20 (m, aromatic H), 4.30 (s, CH₂), 3.85 (s, OCH₃), 2.70 (q, J=7.5 Hz, CH₂CH₃).
- HRMS : m/z [M+H]⁺ calcd. 568.1521, found 568.1518.
Challenges and Alternative Approaches
Competing Ring Formations
Attempts to use Route a from for triazole formation resulted in <30% yield due to poor regiocontrol.
Functional Group Compatibility
The hydroxyl group at position 6 necessitates protective group strategies (e.g., tert-butyldimethylsilyl) during earlier steps to prevent oxidation.
Q & A
Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?
The compound features a fused thiazolo[3,2-b][1,2,4]triazole core, substituted with a 3-chlorophenyl-piperazine moiety, a 3-methoxyphenyl group, and an ethyl chain. The piperazine and aromatic rings enhance binding to biological targets (e.g., GPCRs or enzymes), while the thiazole-triazole framework contributes to metabolic stability and hydrogen-bonding interactions. The 3-methoxy group may influence pharmacokinetics by modulating solubility .
Q. What methodologies are commonly employed for synthesizing this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Cyclization to form the thiazolo-triazole core using reagents like phosphorus oxychloride under reflux (70–80°C) in ethanol or acetonitrile .
- Step 2 : Functionalization via nucleophilic substitution or coupling reactions to introduce the 3-chlorophenyl-piperazine and 3-methoxyphenyl groups, often catalyzed by triethylamine in DMF .
- Step 3 : Purification via column chromatography or recrystallization in methanol/water mixtures . Critical conditions include temperature control (±2°C) and anhydrous solvents to prevent side reactions .
Q. How can researchers characterize the purity and structural integrity post-synthesis?
- Nuclear Magnetic Resonance (NMR) : H/C NMR confirms substituent positions and stereochemistry (e.g., coupling constants for piperazine protons) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
- HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data?
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Target Profiling : Use broad-panel screening (e.g., Eurofins CEREP panels) to identify off-target interactions that may explain divergent results .
- Metabolite Analysis : LC-MS/MS can detect active metabolites in cell lysates that may contribute to observed discrepancies .
Q. How can computational methods enhance understanding of its mechanism of action?
- Molecular Docking : Simulate binding to homology models of targets (e.g., 5-HT receptors) using AutoDock Vina. Focus on piperazine-arginine interactions and triazole-hydrogen bonding .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM) to identify critical binding residues .
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methoxy) on IC values using MOE or Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
